molecular formula C31H34N4O4S B2666598 N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 689771-98-0

N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No. B2666598
M. Wt: 558.7
InChI Key: QCGNYZRZKNWEFF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Studies on similar compounds, such as amide-containing isoquinoline derivatives, have explored their structural aspects and properties, including the formation of gels and crystalline solids in response to different mineral acids. These structural studies often aim to understand the chemical behavior and potential applications of these compounds in material science, highlighting their fluorescence properties under certain conditions (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antitumor Activities

Several novel quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, some derivatives have demonstrated significant broad-spectrum antitumor activity, indicating potential applications in cancer research and therapy. The molecular docking methodologies used in these studies help identify how these compounds interact with biological targets, suggesting their mechanism of action against tumor cells (Al-Suwaidan et al., 2016).

Enzyme Inhibitory Activities

Compounds with similar structures have been synthesized and evaluated for their inhibitory activities against various enzymes, such as carbonic anhydrase and cholinesterase enzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction (Virk et al., 2018).

Synthesis and Characterization

The synthesis and characterization of new derivatives combining different chemical moieties, such as 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one, have been reported. These studies provide insights into the chemical synthesis techniques and analytical methods used to characterize novel compounds, paving the way for their potential applications in medicinal chemistry and pharmaceutical research (Nguyen, Pham, Tran, & Bui, 2022).

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O4S/c1-21(2)23-6-8-24(9-7-23)32-29(36)20-40-31-33-28-13-10-25(34-14-16-39-17-15-34)18-27(28)30(37)35(31)19-22-4-11-26(38-3)12-5-22/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGNYZRZKNWEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

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